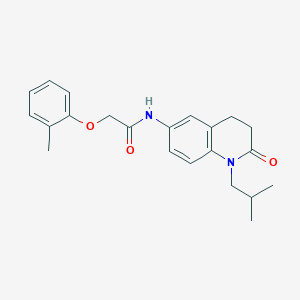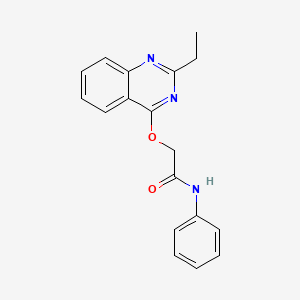
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide” is a compound that belongs to the quinazoline and quinazolinone class of heterocyclic compounds . These compounds are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives often involves the use of benzoxazinone derivatives as intermediates . For example, 2-methyl-4H-benzo[d][1,3]oxazin-4-one can be prepared by refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid .Scientific Research Applications
Synthesis and Pharmacological Activities
- Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which include compounds structurally similar to 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide, were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a specific compound showed potent analgesic and anti-inflammatory activities and displayed only mild ulcerogenic potential (Alagarsamy et al., 2015).
Anticancer Potential
- A new derivative of the quinazolinone family exhibited potent cytotoxic activity against several human cancer cell lines and displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its effectiveness as an anti-cancer agent (Riadi et al., 2021).
Anticonvulsant Activities
- N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl) derivatives, related to the chemical structure of interest, were synthesized and evaluated for anticonvulsant activities. Among them, certain compounds showed promising activity in both maximal electroshock and pentylenetetrazole tests, indicating their potential as anticonvulsant agents (Kothayer et al., 2019).
Antihistaminic Activity
- A series of compounds containing N-heteryl moieties, related to the chemical structure of interest, were synthesized and evaluated for their in vitro antihistaminic activity using the isolated guinea pig ileum method. Their activity correlated with structural and electronic features (Rao & Reddy, 1994).
Molecular Docking Studies
- In a study, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, a compound related to the chemical of interest, was evaluated using molecular docking studies. The results indicated potential inhibitory activity against BRCA2 complex, suggesting its relevance in cancer research (El-Azab et al., 2016).
Antimicrobial Activity
- New quinazoline derivatives, structurally similar to the compound , were synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains (Desai et al., 2007).
Future Directions
properties
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-16-20-15-11-7-6-10-14(15)18(21-16)23-12-17(22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFFBABBBLCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

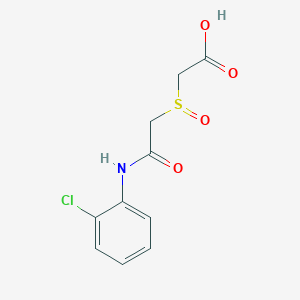
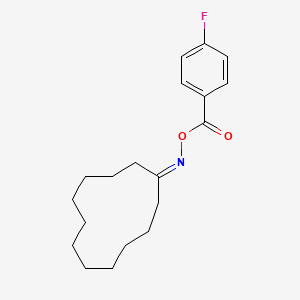
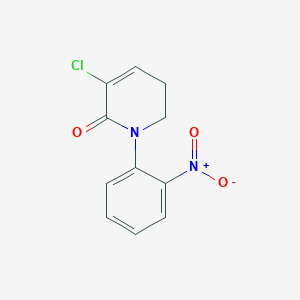
![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)
![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)
![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)

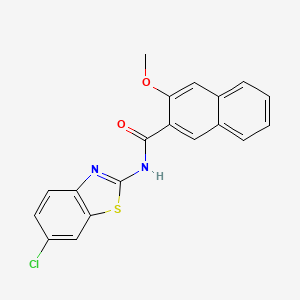
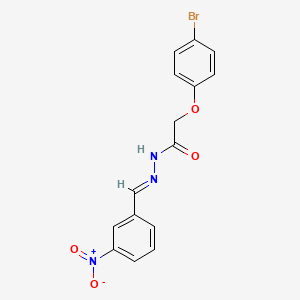
![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)
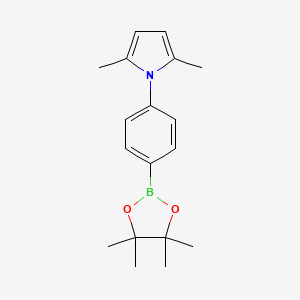
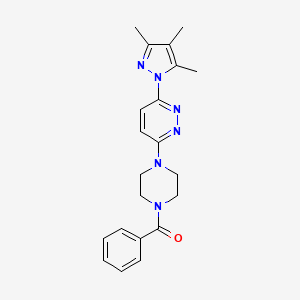
![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)
